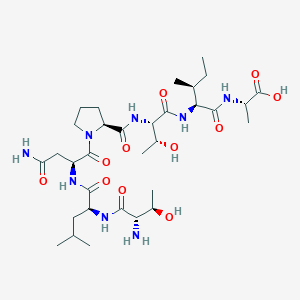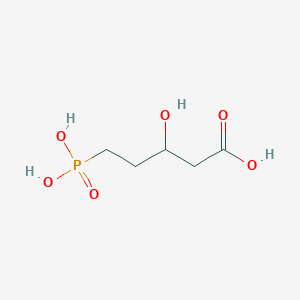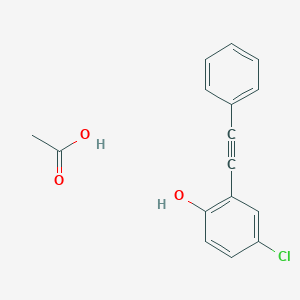
2,4(1H,3H)-Pyrimidinedione, 1,3-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-二苯基-2,4(1H,3H)-嘧啶二酮是一种含有嘧啶环结构的杂环有机化合物。该化合物以其在科学研究中的多种应用而闻名,特别是在化学、生物学和医药领域。其独特的结构使其能够参与各种化学反应,使其成为合成和工业目的的宝贵化合物。
准备方法
合成路线和反应条件
1,3-二苯基-2,4(1H,3H)-嘧啶二酮的合成通常涉及在乙醇钠等碱的存在下,尿素与苯偶酰的缩合反应。该反应在回流条件下进行,导致生成所需的嘧啶二酮衍生物。该反应可以概括如下:
Benzil+UreaNaOEt, reflux2,4(1H,3H)-Pyrimidinedione, 1,3-diphenyl-
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高产品的产率和纯度。此外,使用催化剂和先进的纯化技术可以进一步提高工业生产过程的效率。
化学反应分析
反应类型
1,3-二苯基-2,4(1H,3H)-嘧啶二酮会发生各种化学反应,包括:
氧化: 该化合物可以氧化生成相应的醌。
还原: 还原反应可以将该化合物转化为二氢嘧啶衍生物。
取代: 该化合物可以进行亲核取代反应,其中嘧啶环上的氢原子被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 胺、硫醇和卤化物等亲核试剂可以在碱性或酸性条件下使用。
主要生成产物
氧化: 醌衍生物。
还原: 二氢嘧啶衍生物。
取代: 根据所用亲核试剂的不同,会生成各种取代的嘧啶二酮衍生物。
科学研究应用
1,3-二苯基-2,4(1H,3H)-嘧啶二酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的结构单元。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子相互作用。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发先进材料和作为各种化学过程的前体。
作用机制
1,3-二苯基-2,4(1H,3H)-嘧啶二酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶结合并抑制其活性,从而导致各种生物学效应。例如,它可能会抑制二氢叶酸还原酶的活性,二氢叶酸还原酶是参与 DNA 合成的酶,从而表现出抗癌特性。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
2,4-二羟基喹啉: 另一种具有类似生物活性的杂环化合物。
1,3-二苯基-2-硫代二氢嘧啶-4,6-二酮: 一种含硫类似物,具有不同的化学性质。
1,3,5-三芳基-1,3,5-三嗪烷-2,4,6-三酮: 一种结构相关的化合物,具有独特的光学性质。
独特性
1,3-二苯基-2,4(1H,3H)-嘧啶二酮因其特殊的嘧啶环结构和两个苯基的存在而脱颖而出。这种独特的结构使其能够参与广泛的化学反应并表现出多种生物活性。其多功能性和在各种应用中的潜力使其成为科学研究中一种宝贵的化合物。
属性
CAS 编号 |
166190-73-4 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-12-17(13-7-3-1-4-8-13)16(20)18(15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
RFJWMVYBYVEPLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


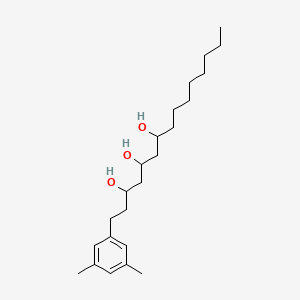
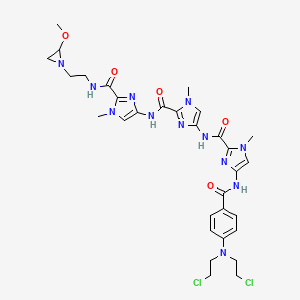
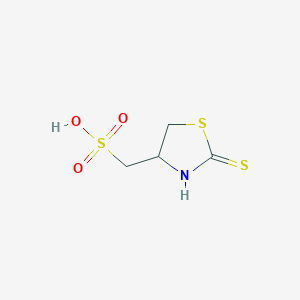

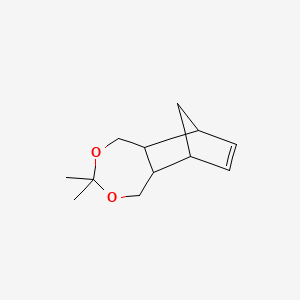
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


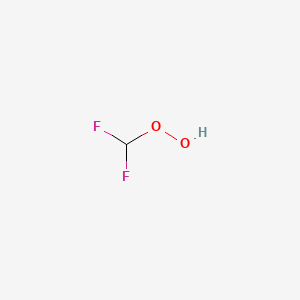
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
